tert-Butyl (4-bromobutyl)carbamate (CAS 164365-88-2) is a highly versatile, bifunctional C4 building block featuring an acid-labile tert-butyloxycarbonyl (Boc) protected amine and a reactive primary bromide. It serves as a critical intermediate in the synthesis of PROTAC linkers, pharmaceutical haptens, and modified N-heterocyclic carbenes (NHCs). By masking the nucleophilic amine, the compound prevents spontaneous self-condensation, while the bromide acts as an optimized leaving group for nucleophilic substitution (e.g., Williamson ether synthesis or N-alkylation). Its balanced reactivity profile makes it a staple in both discovery-scale medicinal chemistry and process-scale pharmaceutical manufacturing .
Substituting Boc-NH-C4-Br with its unprotected analog (4-bromobutan-1-amine) is practically impossible due to rapid intramolecular cyclization into pyrrolidine, which destroys the reagent before it can be deployed. Furthermore, substituting the bromide with a chloride (Boc-NH-C4-Cl) drastically reduces the electrophilicity of the terminal carbon, often requiring the addition of costly iodide catalysts (Finkelstein conditions) or excessive heating that can degrade sensitive substrates. Conversely, the iodide analog (Boc-NH-C4-I) is highly light- and temperature-sensitive, complicating bulk storage and transport. Finally, utilizing base-labile protecting groups like Fmoc (Fmoc-NH-C4-Br) precludes the use of standard basic alkylation conditions, severely restricting the synthetic window for PROTAC and hapten assembly[1].
In the synthesis of ether-linked precursors (e.g., reacting with 4-hydroxy-2-nitroaniline), Boc-NH-C4-Br demonstrates exceptional electrophilic reactivity. Utilizing Cs2CO3 as a base, the bromide undergoes substitution to yield the target ether in quantitative yield (~100%) without the need for elevated temperatures or extended reflux [1]. In contrast, the chloride analog (Boc-NH-C4-Cl) typically exhibits sluggish kinetics under identical conditions, often yielding <60% conversion without the addition of iodide catalysts. This makes the bromide derivative highly preferred for maximizing throughput and minimizing purification bottlenecks in multi-step syntheses.
| Evidence Dimension | O-Alkylation Yield (Williamson Ether Synthesis) |
| Target Compound Data | Quantitative yield (~100%) with Cs2CO3 |
| Comparator Or Baseline | Boc-NH-C4-Cl (typically <60% without NaI catalysis) |
| Quantified Difference | >40% increase in yield; eliminates need for Finkelstein catalysis |
| Conditions | Reaction with phenolic substrate using Cs2CO3 base at standard temperatures |
Procuring the bromide variant eliminates the need for catalytic additives and harsh heating, streamlining process scale-up and improving overall step economy.
The Boc protecting group in Boc-NH-C4-Br provides critical stability during base-mediated alkylation steps. When subjected to strong bases (e.g., K2CO3, Cs2CO3) required for coupling the bromide to complex pharmacophores or E3 ligase ligands, the Boc group remains structurally intact, allowing for subsequent controlled deprotection using trifluoroacetic acid (TFA) or HCl[1]. If an Fmoc-protected analog (Fmoc-NH-C4-Br) were used under identical basic conditions, premature deprotection would occur, leading to unwanted side reactions and oligomerization.
| Evidence Dimension | Protecting Group Retention under Basic Alkylation |
| Target Compound Data | >99% retention of Boc group in presence of Cs2CO3/K2CO3 |
| Comparator Or Baseline | Fmoc-NH-C4-Br (rapid cleavage under basic/nucleophilic conditions) |
| Quantified Difference | Near-total preservation of amine masking vs. rapid degradation |
| Conditions | Base-mediated alkylation (e.g., Cs2CO3 in polar aprotic solvents) |
Ensures that the primary amine remains completely masked during aggressive basic coupling steps, preventing costly batch failures in complex linker synthesis.
Primary haloamines with a 4-carbon chain are notoriously unstable; unprotected 4-bromobutylamine undergoes rapid intramolecular nucleophilic attack to form pyrrolidine, with a half-life of mere minutes to hours at ambient temperature. By incorporating the electron-withdrawing and sterically bulky Boc group, Boc-NH-C4-Br completely suppresses this cyclization pathway . This structural modification extends the reagent's shelf life to over 6 months at -80°C, allowing for bulk procurement and reliable inventory management without the risk of spontaneous degradation.
| Evidence Dimension | Spontaneous Cyclization Rate (Shelf Stability) |
| Target Compound Data | Stable for >6 months under cold storage (-80°C to -20°C) |
| Comparator Or Baseline | Unprotected 4-bromobutylamine (rapid cyclization to pyrrolidine at RT) |
| Quantified Difference | Months of stability vs. immediate degradation |
| Conditions | Neat storage or stock solution formulation |
Allows procurement teams to purchase in bulk and store the reagent reliably, whereas unprotected analogs must be generated in situ.
Leveraging its optimal C4 spacer length and orthogonal Boc protection, this compound is ideal for synthesizing alkyl chain-based PROTACs. The bromide allows for efficient SN2 coupling to E3 ligase ligands or target protein binders, while the Boc group is later cleaved with TFA for subsequent amide bond formation.
Used as a critical building block to attach strained cyclooctyne motifs to NHC backbones. The quantitative yield achieved during the initial etherification step ensures high throughput for developing stable electrochemical biosensor platforms [1].
Employed in the multi-step synthesis of complex haptens for vaccine development. The compound's stability under basic alkylation conditions prevents premature amine exposure, ensuring high fidelity in constructing the linker architecture [2].
Corrosive